molecular formula C21H28N2O3 B361726 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 904011-66-1

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B361726
CAS No.: 904011-66-1
M. Wt: 356.5g/mol
InChI Key: GRKOIADYNJFOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of piperidine, chromene, and oxazine

Properties

CAS No.

904011-66-1

Molecular Formula

C21H28N2O3

Molecular Weight

356.5g/mol

IUPAC Name

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H28N2O3/c1-13-8-18(24)26-19-15(13)6-7-17-16(19)11-23(12-25-17)14-9-20(2,3)22-21(4,5)10-14/h6-8,14,22H,9-12H2,1-5H3

InChI Key

GRKOIADYNJFOEO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4CC(NC(C4)(C)C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4CC(NC(C4)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from simpler precursors.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its combination of piperidinyl, chromene, and oxazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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